N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H7N3O·HCl It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the reaction of 1,2,4-oxadiazole derivatives with methylamine. One common method includes the following steps:
Formation of 1,2,4-oxadiazole ring: This can be achieved by reacting amidoxime with carboxylic acids or their derivatives in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene.
Methylation: The 1,2,4-oxadiazole derivative is then reacted with methylamine under controlled conditions to introduce the N-methyl group.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Sodium dichloroisocyanurate (SDCI).
Reducing agents: Lithium aluminum hydride (LiAlH4).
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups and properties .
Scientific Research Applications
N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular respiration and energy production, which is a potential mechanism for its nematicidal activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring instead of a methanamine group.
Sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide: This compound contains a 1,2,4-oxadiazole ring with nitro groups, making it more energetic.
Methylenebis(1,2,4-oxadiazol-3-yl) derivatives: These compounds have a bis-oxadiazole structure and are used in the development of energetic materials.
Uniqueness
N-Methyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the N-methyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-5-2-4-6-3-8-7-4;/h3,5H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBYJDOQYSLVJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC=N1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.